

Isopropyl Glycolate: A Versatile Solvent for Organic Reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl glycolate*

Cat. No.: B1293520

[Get Quote](#)

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl glycolate (2-hydroxyacetic acid, 1-methylethyl ester) is an organic compound with the formula $C_5H_{10}O_3$. It is a colorless to pale yellow liquid with a mild, pleasant odor.^[1] While widely recognized for its use as a solvent in formulations for paints, coatings, and personal care products, its application as a primary reaction solvent in organic synthesis is an emerging area of interest.^[1] Its unique combination of a hydroxyl group and an ester functionality, along with its physical properties, suggests its potential utility in a variety of organic transformations. This document provides an overview of its properties, general protocols for its use as a reaction solvent, and hypothetical applications based on its chemical nature.

Physicochemical Properties

A summary of the key physical and chemical properties of **isopropyl glycolate** is presented in the table below. These properties are crucial for determining its suitability for specific reaction conditions and for designing appropriate work-up procedures.

Property	Value	Reference
CAS Number	623-61-0	[1]
Molecular Formula	C ₅ H ₁₀ O ₃	[1]
Molecular Weight	118.13 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	159.3 ± 8.0 °C (Predicted)	[2]
Density	1.050 ± 0.06 g/cm ³ (Predicted)	[2]
Water Solubility	Slightly soluble	[2]
Solubility in Organic Solvents	Soluble in many organic solvents and alcohols	[1]
pKa	13.21 ± 0.10 (Predicted)	

Applications in Organic Synthesis

Due to a lack of extensive documentation in peer-reviewed literature for specific named reactions, the following are potential and hypothetical applications of **isopropyl glycolate** as a solvent, based on its chemical properties.

Potential Advantages as a Solvent:

- Polar Protic Nature: The presence of a hydroxyl group makes **isopropyl glycolate** a polar protic solvent, capable of solvating ionic species and participating in hydrogen bonding. This can be advantageous for reactions involving polar reactants or intermediates.
- Moderate Boiling Point: With a boiling point around 159 °C, it can be used for reactions requiring elevated temperatures, allowing for a wider range of reaction kinetics to be explored.
- Ester Functionality: The ester group provides a polar aprotic character to the molecule, which can aid in the dissolution of a broad range of organic compounds.

- Biodegradability: As an ester of glycolic acid, it is expected to be more biodegradable than many halogenated or hydrocarbon-based solvents.

Hypothetical Applications:

- Esterification and Transesterification Reactions: Given its ester structure, it could serve as a non-reactive solvent for certain esterification or transesterification reactions, particularly where the reactants are highly soluble in it.
- Nucleophilic Substitution Reactions: Its polarity could favor SN1 and SN2 reactions by stabilizing charged intermediates and transition states.
- Catalytic Hydrogenations: While isopropanol is commonly used, **isopropyl glycolate** could be an alternative for specific catalytic systems, especially if reactant solubility is an issue in lower-boiling alcohols.

Experimental Protocols

The following are general protocols for the use of **isopropyl glycolate** as a solvent in a hypothetical organic reaction. Researchers should always perform small-scale test reactions to determine optimal conditions.

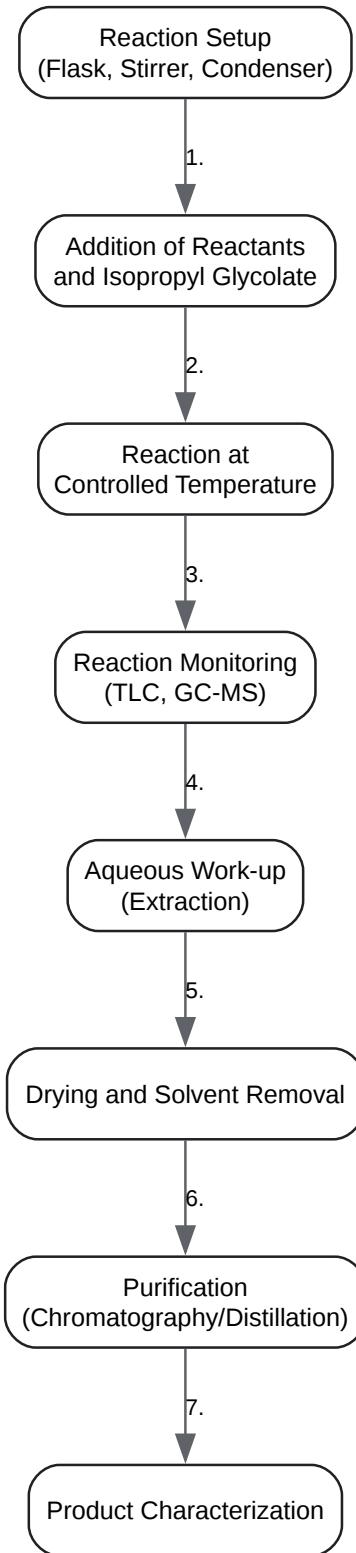
General Protocol for a Nucleophilic Substitution Reaction

Objective: To conduct a nucleophilic substitution reaction between an alkyl halide and a nucleophile using **isopropyl glycolate** as the solvent.

Materials:

- Alkyl halide (e.g., 1-bromobutane)
- Nucleophile (e.g., sodium azide)
- **Isopropyl glycolate** (anhydrous)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard work-up and purification equipment


Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 equivalents).
- Solvent Addition: Add a sufficient volume of anhydrous **isopropyl glycolate** to dissolve the nucleophile and achieve a suitable reaction concentration (e.g., 0.1-0.5 M).
- Reactant Addition: While stirring, add the alkyl halide (1.0 equivalent) to the reaction mixture at room temperature.
- Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for the required time, monitoring the reaction progress by TLC or GC-MS.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water.
 - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting an organic reaction using **isopropyl glycolate** as a solvent.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for an organic synthesis experiment.

Safety and Handling

Isopropyl glycolate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Isopropyl glycolate presents itself as a promising, albeit under-explored, solvent for organic reactions. Its favorable physical properties and dual functionality offer potential advantages in specific synthetic contexts. Further research is warranted to fully elucidate its scope and utility as a reaction solvent in modern organic synthesis. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the applications of this versatile solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-step solvothermal synthesis and growth mechanism of well-crystallized β -Ga₂O₃ nanoparticles in isopropanol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. WO2007115967A1 - Crystalline isopropanol solvate of glucokinase activator - Google Patents [patents.google.com]
- 3. To cite this document: BenchChem. [Isopropyl Glycolate: A Versatile Solvent for Organic Reactions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293520#using-isopropyl-glycolate-as-a-solvent-in-organic-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com